molecular formula C13H22N4O2 B2389886 (E)-4-(Dimethylamino)-N-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]but-2-enamide CAS No. 2411326-12-8

(E)-4-(Dimethylamino)-N-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]but-2-enamide

Cat. No.: B2389886
CAS No.: 2411326-12-8
M. Wt: 266.345
InChI Key: IZAOUDIKBMHDRC-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(Dimethylamino)-N-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]but-2-enamide is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a dimethylamino group, a hydroxy group, and a pyrazolyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(Dimethylamino)-N-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]but-2-enamide typically involves multi-step organic synthesis. The process may start with the preparation of the pyrazole ring, followed by the introduction of the dimethylamino group and the hydroxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(Dimethylamino)-N-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]but-2-enamide can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The double bond in the but-2-enamide moiety can be reduced to form a single bond.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the double bond would yield a saturated amide.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]but-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-(Dimethylamino)-N-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]but-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-(Dimethylamino)-N-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]but-2-enamide is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industry.

Properties

IUPAC Name

(E)-4-(dimethylamino)-N-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-13(19,11-8-15-17(4)9-11)10-14-12(18)6-5-7-16(2)3/h5-6,8-9,19H,7,10H2,1-4H3,(H,14,18)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAOUDIKBMHDRC-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CCN(C)C)(C1=CN(N=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/CN(C)C)(C1=CN(N=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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